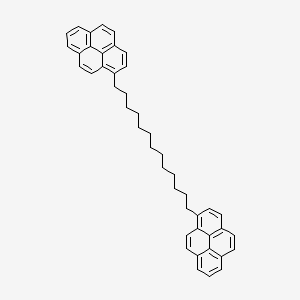

1,1'-(Tridecane-1,13-diyl)dipyrene

Description

1,1'-(Tridecane-1,13-diyl)dipyrene is a pyrene-based dimeric compound featuring a 13-carbon alkyl chain linker between two pyrene moieties. Pyrene derivatives are renowned for their strong π-π interactions, fluorescence, and applications in supramolecular chemistry and optoelectronics . The tridecane linker likely enhances solubility and modulates aggregation behavior compared to shorter alkyl or rigid spacers, as observed in similar systems .

Properties

CAS No. |

61549-34-6 |

|---|---|

Molecular Formula |

C45H44 |

Molecular Weight |

584.8 g/mol |

IUPAC Name |

1-(13-pyren-1-yltridecyl)pyrene |

InChI |

InChI=1S/C45H44/c1(2-4-6-8-10-14-32-20-22-38-26-24-34-16-12-18-36-28-30-40(32)44(38)42(34)36)3-5-7-9-11-15-33-21-23-39-27-25-35-17-13-19-37-29-31-41(33)45(39)43(35)37/h12-13,16-31H,1-11,14-15H2 |

InChI Key |

WDLMGQCQFXDRDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Tridecane-1,13-diyl)dipyrene typically involves the coupling of pyrene units with a tridecane chain. One common method is the Reformatsky reaction, which involves the reaction of a haloacetic ester with a semi-aldehyde ester, followed by dehydration, hydrogenation, and hydrolysis .

Industrial Production Methods

Industrial production methods for 1,1’-(Tridecane-1,13-diyl)dipyrene are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Tridecane-1,13-diyl)dipyrene can undergo various chemical reactions, including:

Oxidation: The pyrene units can be oxidized to form quinones.

Reduction: Reduction reactions can convert the pyrene units to dihydropyrene.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Pyrenequinones

Reduction: Dihydropyrene derivatives

Substitution: Bromopyrene, nitropyrene, etc.

Scientific Research Applications

1,1’-(Tridecane-1,13-diyl)dipyrene has several applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical analyses.

Biology: Employed in the study of biological membranes due to its hydrophobic nature.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1,1’-(Tridecane-1,13-diyl)dipyrene is primarily based on its fluorescence properties. The compound absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful in imaging and sensing applications. The molecular targets and pathways involved depend on the specific application, such as binding to biological membranes or interacting with electronic materials.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between 1,1'-(Tridecane-1,13-diyl)dipyrene and analogous compounds:

Key Observations :

- Functional Groups : Unlike chloromethyl (electron-withdrawing) or carboxylate (ionic) groups in analogs, the pure hydrocarbon linker in the target compound may minimize electronic perturbations to pyrene’s intrinsic properties .

Optical and Electronic Properties

Optical data from analogous compounds highlight trends:

Analysis :

- The alkyl linker in the target compound likely results in absorption spectra closer to isolated pyrene monomers (λmax ~ 340–350 nm), with minimal bathochromic shift compared to conjugated spacers .

- In contrast, NaPDBA’s pentacene core and supramolecular assembly enable significant red-shifts, highlighting the impact of core structure and aggregation .

Implications :

- High yields in Tridecane-1 and F-COO3 suggest that esterification is robust for long-chain linkers .

- The target compound’s synthesis would likely require alkylation of pyrene monomers, with yields dependent on steric hindrance from the tridecane chain.

Phase Behavior and Aggregation

- Tridecane-1 : The 13-carbon ester linker promotes liquid crystalline phases due to its combination of rigidity (cyanobiphenyl) and flexibility (alkyl chain).

- NaPDBA : Forms supramolecular assemblies in water-glycerol, driven by amphiphilicity.

- This compound: Predicted to exhibit moderate aggregation in nonpolar solvents due to pyrene’s strong π-π stacking, moderated by the alkyl spacer’s flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.